A Comprehensive Technical Guide to (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery
A Comprehensive Technical Guide to (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery
CAS Number: 1072951-40-6
This technical guide provides an in-depth exploration of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, purification, physicochemical properties, and pivotal applications, with a particular focus on its role in the synthesis of kinase inhibitors. This guide is designed to offer not just protocols, but a deep understanding of the chemical principles that make this reagent exceptionally valuable in the pharmaceutical and agrochemical industries.[1]
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid has emerged as a highly sought-after intermediate in organic synthesis, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl scaffolds prevalent in many pharmaceuticals.
The strategic placement of the fluorine atom and the ethoxycarbonyl group on the phenyl ring imparts unique properties to this molecule. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule to its target protein.[1] The electron-withdrawing nature of both the fluorine and the ethoxycarbonyl group influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1072951-40-6 | [2] |
| Molecular Formula | C₉H₁₀BFO₄ | [2] |
| Molecular Weight | 211.98 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 284-288 °C (for the related 4-fluorophenylboronic acid) | [3] |
| Solubility | Slightly soluble in water (for the related 4-fluorophenylboronic acid) | [4] |
Storage and Handling:
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] It is recommended to store it under an inert atmosphere to prevent degradation. As with all boronic acids, it is important to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis and Purification: A Practical Approach
While multiple routes to substituted arylboronic acids exist, a common and effective strategy involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. Below is a representative, field-proven protocol.
Synthesis Protocol
This protocol is based on established methods for the synthesis of similar arylboronic acids.[5]
Materials:
-
Ethyl 2-bromo-5-fluorobenzoate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step is critical for the efficient formation of the aryllithium intermediate.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight. The slow warming is crucial to ensure complete reaction and avoid side products.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour. Acidic hydrolysis converts the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid.
Purification: Addressing the Challenges
The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Recrystallization and the formation of a diethanolamine adduct are two effective methods.
Recrystallization Protocol:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Diethanolamine Adduct Formation for Purification:
For boronic acids that are difficult to crystallize, forming a stable, crystalline adduct with diethanolamine can be an excellent purification strategy.[7][8][9]
-
Dissolve the crude boronic acid in a suitable solvent like dichloromethane.
-
Add diethanolamine dropwise. The diethanolamine adduct will often precipitate out of the solution.[9]
-
Collect the crystalline adduct by filtration.
-
To regenerate the pure boronic acid, the adduct can be treated with an acid and extracted into an organic solvent.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. It is a powerful tool for the formation of C-C bonds.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X) to form a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[10]
The presence of electron-withdrawing groups on the arylboronic acid, such as in (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid, can influence the rate of transmetalation. While electron-rich boronic acids generally react faster, the conditions can be optimized to achieve high yields with electron-deficient partners.[10]
Application in Kinase Inhibitor Synthesis: Targeting FGFR
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an important therapeutic target.[13][14] Many FGFR inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura reaction.
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is a key building block in the synthesis of potent and selective FGFR inhibitors.[1] The 4-fluoro substituent can form favorable interactions within the kinase active site, while the 2-ethoxycarbonyl group can serve as a handle for further synthetic modifications or as a key binding element itself.
Representative Suzuki-Miyaura Protocol for Kinase Inhibitor Scaffolding
This protocol illustrates the use of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid in a typical Suzuki-Miyaura coupling to form a biaryl scaffold common in kinase inhibitors.
Materials:
-
A heterocyclic halide (e.g., a substituted pyrimidine or pyridine)
-
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
Procedure:
-
Reaction Setup: To a reaction vessel, add the heterocyclic halide (1.0 eq), (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique substitution pattern provides a strategic advantage in the design of novel therapeutics, especially kinase inhibitors. A thorough understanding of its properties, synthesis, purification, and reactivity in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, will empower researchers to effectively utilize this key building block in their synthetic endeavors.
References
-
MySkinRecipes. (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid. [Link]
-
CRO Splendid Lab Pvt. Ltd. 2-(Ethoxycarbonyl)-4-fluorophenylboronic Acid. [Link]
-
National Center for Biotechnology Information. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. [Link]
-
SciSpace. Paralog-Specific Kinase Inhibition of FGFR4: Adding to the Arsenal of Anti-FGFR Agents. [Link]
-
eChemCloud. (2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. [Link]
-
PubChem. 4-Fluorophenylboronic acid. [Link]
-
ChemRxiv. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Development of a Simple and Standard Process for Boronic Ester Synthesis. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Link]
-
National Center for Biotechnology Information. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. [Link]
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
MDPI. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
DiVA portal. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
Sources
- 1. (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid [myskinrecipes.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]
- 4. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
